REACTION_CXSMILES
|
C(C1SC(C=O)=CC=1)#N.Br.C([S:14][C:15](=[NH:26])[NH:16][N:17]=[CH:18][C:19]1[S:20][C:21]([C:24]#[N:25])=[CH:22][CH:23]=1)C=C>C(O)CO.COC>[C:24]([C:21]1[S:20][C:19]([CH:18]=[N:17][NH:16][C:15]([NH2:26])=[S:14])=[CH:23][CH:22]=1)#[N:25] |f:1.2,3.4|
|
Name
|
ethylene-glycol monomethyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CO)O.COC
|
Name
|
S-allyl-isothiosemicarbazide-hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-Cyano-thiophen-2 -aldehyde-S-benzyl-isothiosemicarbazonehydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(S1)C=O
|
Name
|
S-benzyl-isothiosemicarbazide-hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-Cyano-thiophen-2-aldehyde-S-ethyl-isothiosemicarbazonehydroiodide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(S1)C=O
|
Name
|
S-ethyl-isothiosemicarbazide-hydroiodide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-Cyano-thiophen-2-aldehyde-S-n-propyl-isothiosemicarbazonehydroiodide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(S1)C=O
|
Name
|
S-n-propyl-isothiosemicarbazide-hydroiodide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-Cyano-thiophen-2-aldehyde-S-allyl-isothiosemicarbazone-hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.C(C=C)SC(NN=CC=1SC(=CC1)C#N)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(S1)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In the same manner, there were obtained
|
Type
|
CUSTOM
|
Details
|
with good yields
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(S1)C=NNC(=S)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |